N-(2-Methoxyethyl)-1-[4-(2,4,6-trimethylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide
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Overview
Description
N-(2-Methoxyethyl)-1-[4-(2,4,6-trimethylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a benzoyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-1-[4-(2,4,6-trimethylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoyl group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction.
Attachment of the Sulfonamide Group: The sulfonamide group is attached using sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-1-[4-(2,4,6-trimethylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-Methoxyethyl)-1-[4-(2,4,6-trimethylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-1-[4-(2,4,6-trimethylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-1-[4-(2,4,6-trimethylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1021268-22-3 |
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Molecular Formula |
C25H33N3O5S |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-[4-[(2,4,6-trimethylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H33N3O5S/c1-17-15-18(2)23(19(3)16-17)34(31,32)27-22-7-5-21(6-8-22)25(30)28-12-9-20(10-13-28)24(29)26-11-14-33-4/h5-8,15-16,20,27H,9-14H2,1-4H3,(H,26,29) |
InChI Key |
MYXSQDNEAHPIIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)NCCOC)C |
Origin of Product |
United States |
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